molecular formula C21H24ClN5O3S2 B11296400 N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11296400
M. Wt: 494.0 g/mol
InChI Key: DBGPWDGEBGTDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include ethyl bromide, 4-chlorophenyl isocyanate, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole.

    Fluconazole: An antifungal agent with a triazole ring and similar functional groups.

    Itraconazole: Another antifungal agent with a triazole ring and additional aromatic groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds.

Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-4-26-19(13-27(32(3,29)30)18-11-5-15(2)6-12-18)24-25-21(26)31-14-20(28)23-17-9-7-16(22)8-10-17/h5-12H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

DBGPWDGEBGTDBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.